molecular formula C15H12N2O3S2 B2560600 Ethyl 2-(benzo[d]thiazole-6-carboxamido)thiophene-3-carboxylate CAS No. 864940-55-6

Ethyl 2-(benzo[d]thiazole-6-carboxamido)thiophene-3-carboxylate

Cat. No. B2560600
CAS RN: 864940-55-6
M. Wt: 332.39
InChI Key: AXOGXBILNMAKLK-UHFFFAOYSA-N
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Description

Ethyl 2-(benzo[d]thiazole-6-carboxamido)thiophene-3-carboxylate is a chemical compound. It is a derivative of thiazole, a heterocyclic compound that contains a five-membered ring with three carbon atoms, one sulfur atom, and one nitrogen atom .


Synthesis Analysis

The synthesis of thiazole derivatives, including this compound, often involves condensation reactions such as the Gewald synthesis . The Gewald synthesis is a reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which produces aminothiophene derivatives .


Chemical Reactions Analysis

Thiazole derivatives, including this compound, are known to exhibit a variety of properties and applications. They are used in industrial chemistry and material science as corrosion inhibitors . They also play a significant role in the development of organic semiconductors .

Scientific Research Applications

Chemical Synthesis and Properties

Ethyl 2-(benzo[d]thiazole-6-carboxamido)thiophene-3-carboxylate shares structural similarities with compounds investigated for their unique synthesis methods and photophysical properties. For example, the synthesis of ethyl-2-(benzenepeptide-5-yl)-4-methyl-1,3-thiazole-5-carboxylate through cyclization and its yield demonstrate the potential for creating diverse thiazole derivatives with specific functional groups (Tang Li-jua, 2015). Furthermore, studies on ethyl 2-arylthiazole-5-carboxylates highlight their photophysical properties and singlet oxygen activation, suggesting applications in materials science and as sensitizers in photo-oxidation processes (M. Amati et al., 2010).

Biological Activities

The structural motifs present in this compound are found in compounds with notable biological activities. For instance, derivatives of thiophene and thiazole have been studied for their anti-rheumatic potential and ability to induce apoptosis in cancer cell lines. A study on ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate derivatives showcased promising anticancer activity against colon HCT-116 human cancer cell lines (M. Abdel-Motaal et al., 2020). Additionally, the discovery of apoptosis-inducing agents for breast cancer based on similar compounds underscores the potential therapeutic applications of these chemical structures (E. Gad et al., 2020).

Future Directions

Thiazole derivatives, including Ethyl 2-(benzo[d]thiazole-6-carboxamido)thiophene-3-carboxylate, have shown a wide range of therapeutic properties, attracting great interest in both industry and academia . Therefore, the synthesis and investigation of new structural prototypes with more effective pharmacological activity is a topic of interest for medicinal chemists .

properties

IUPAC Name

ethyl 2-(1,3-benzothiazole-6-carbonylamino)thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O3S2/c1-2-20-15(19)10-5-6-21-14(10)17-13(18)9-3-4-11-12(7-9)22-8-16-11/h3-8H,2H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXOGXBILNMAKLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC=C1)NC(=O)C2=CC3=C(C=C2)N=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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